molecular formula C13H18O B3060226 Propiophenone, 2,2',4',6'-tetramethyl- CAS No. 2040-22-4

Propiophenone, 2,2',4',6'-tetramethyl-

Cat. No. B3060226
CAS RN: 2040-22-4
M. Wt: 190.28 g/mol
InChI Key: SAEXDBIYAUHTAA-UHFFFAOYSA-N
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Description

Propiophenone, 2,2’,4’,6’-tetramethyl-, also known as 1-Mesityl-2-methylpropan-1-one, is an organic compound with the molecular formula C13H18O . It is an aromatic ketone .


Synthesis Analysis

The synthesis of propiophenone can be achieved by the Friedel–Crafts reaction of propanoyl chloride and benzene . It can also be prepared commercially by ketonization of benzoic acid and propionic acid over calcium acetate and alumina at 450–550 °C .


Molecular Structure Analysis

The molecular structure of Propiophenone, 2,2’,4’,6’-tetramethyl- is represented by the IUPAC name 2-methyl-1-(2,4,6-trimethylphenyl)propan-1-one . The InChI representation is InChI=1S/C13H18O/c1-8(2)13(14)12-10(4)6-9(3)7-11(12)5/h6-8H,1-5H3 . The Canonical SMILES representation is CC1=CC(=C(C(=C1)C)C(=O)C(C)C)C .


Physical And Chemical Properties Analysis

The molecular weight of Propiophenone, 2,2’,4’,6’-tetramethyl- is 190.28 g/mol . It has a computed XLogP3-AA value of 3.7 , indicating its lipophilicity. It has no hydrogen bond donor count and has a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass are 190.135765193 g/mol . The topological polar surface area is 17.1 Ų , and it has a heavy atom count of 14 .

Scientific Research Applications

Phytotoxicity Studies in Plants

Anti-Tubercular Potential

Single Crystal Growth and Spectroscopic Studies

properties

IUPAC Name

2-methyl-1-(2,4,6-trimethylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-8(2)13(14)12-10(4)6-9(3)7-11(12)5/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAEXDBIYAUHTAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80288586
Record name Propiophenone, 2,2',4',6'-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80288586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propiophenone, 2,2',4',6'-tetramethyl-

CAS RN

2040-22-4
Record name NSC56701
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56701
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propiophenone, 2,2',4',6'-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80288586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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